REACTION_CXSMILES
|
[O-][O-].[Na+].[Na+].[C:5]1([CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1.S(Cl)(Cl)=O.C1(CCC2C=CC=CC=2)C(C(Cl)=[O:33])=CC=CC=1.[OH-].[Na+].OO.OO.[OH-].[Na+].[CH2:51]([C:59]1[CH:67]=[CH:66][C:62]([C:63]([Cl:65])=[O:64])=[CH:61][CH:60]=1)[CH2:52][C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>O1CCCC1.O>[CH2:14]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13][O:64][C:63](=[O:33])[C:62]2[CH:66]=[CH:67][C:59]([CH2:51][CH2:52][C:53]3[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=3)=[CH:60][CH:61]=2)=[O:12])=[CH:9][CH:10]=1)[CH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1.[C:59]1([CH2:51][CH2:52][C:53]2[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=2)[CH:60]=[CH:61][C:62]([C:63]([Cl:65])=[O:64])=[CH:66][CH:67]=1 |f:0.1.2,6.7.8,10.11|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)O)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)CCC1=CC=CC=C1
|
Name
|
NaOH H2O2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].OO
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The acid chloride was purified by vacuum distillation (bp=104-106° C./120-130, μHg)
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
The synthesis of the peroxide
|
Type
|
FILTRATION
|
Details
|
The crude peroxide was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from chloroform/methanol, mp=145° C. (decomp.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1=CC=C(C(=O)OOC(C2=CC=C(C=C2)CCC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)CCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |